Atrial Natriuretic Peptide (1-28), derived from rat sources, is a significant endogenous peptide primarily produced by the heart. This peptide plays a crucial role in the regulation of blood pressure and fluid balance within the body. Atrial Natriuretic Peptide is involved in promoting natriuresis (excretion of sodium through urine), diuresis (increased urine production), and vasorelaxation, which collectively contribute to the reduction of blood volume and pressure, thereby alleviating cardiac overload during pathological states such as heart failure .
The peptide is synthesized in the atrial myocytes of the heart, where it originates from a precursor known as prepro-atrial natriuretic peptide. This precursor undergoes proteolytic cleavage to yield the active form of the peptide. Although primarily produced in the atria, lower levels of Atrial Natriuretic Peptide can also be synthesized in other tissues, particularly during conditions that lead to increased cardiac stress .
Atrial Natriuretic Peptide (1-28) belongs to a group of peptide hormones known as natriuretic peptides. It is classified based on its amino acid sequence and biological activity. The specific sequence for rat Atrial Natriuretic Peptide is SL RRSSCFGGRIDRIGAQSGLGCNSFRY, with a molecular weight of approximately 3062.43 Da and a chemical formula of C128H205N45O39S2 .
The synthesis of Atrial Natriuretic Peptide (1-28) can be achieved through various methods including recombinant DNA technology and solid-phase peptide synthesis. Recombinant techniques typically involve inserting the gene encoding the peptide into a suitable expression system, allowing for large-scale production.
Technical Details:
Both methods require careful optimization to ensure high yield and purity of the synthesized peptide .
Atrial Natriuretic Peptide (1-28) has a complex structure characterized by a loop formed through a disulfide bond between cysteine residues at positions 7 and 23. This structural feature is critical for its biological activity, influencing receptor binding and function.
The molecular structure can be represented by its InChI Key: QGFSVPWZEPKNDV-BRTFOEFASA-N and its PubChem ID: 16166338. The compound is soluble in water at concentrations up to 1 mg/ml .
Atrial Natriuretic Peptide (1-28) participates in various biochemical reactions primarily involving its interaction with specific receptors, notably the guanylate cyclase-linked receptor NPR-A. Upon binding, it activates guanylate cyclase, leading to an increase in intracellular cyclic guanosine monophosphate levels, which mediates its physiological effects.
Technical Details:
The mechanism of action of Atrial Natriuretic Peptide involves several key steps:
Research indicates that Atrial Natriuretic Peptide effectively reduces blood pressure and alleviates fluid overload conditions prevalent in heart failure patients .
These properties are essential for researchers aiming to utilize Atrial Natriuretic Peptide in experimental settings .
Atrial Natriuretic Peptide (1-28) has numerous scientific applications:
The foundation for discovering atrial natriuretic peptide (ANP) began with critical ultrastructural observations of cardiac tissue. In 1964, Jamieson and Palade identified distinctive electron-opaque granules within atrial myocytes of guinea pigs, noting their striking resemblance to secretory granules in endocrine cells [1] [6]. These spherical granules, concentrated in the perinuclear region, exhibited membrane-bound structures with dense cores—morphological hallmarks of peptide hormone storage vesicles. Earlier work by Kisch in 1956 had revealed highly developed Golgi networks in atrial (but not ventricular) cells, further supporting their endocrine-like capacity [4]. For over 15 years, these granules were noted but not functionally characterized, despite concurrent physiological hypotheses about a "natriuretic hormone" regulating extracellular fluid volume [6]. The primary barrier was the prevailing cardiocentric view of myocardial function, which delayed the conceptual link between atrial structure and systemic volume regulation. The granules' species distribution was subsequently confirmed in rats, mice, dogs, and humans, establishing rodents as relevant models for investigating this cardiac endocrine system [1] [9].
Table 1: Key Histological Features of Atrial Granules in Early Studies
Species | Granule Location | Granule Diameter (nm) | Identified By | Functional Association |
---|---|---|---|---|
Guinea Pig | Perinuclear atrial myocytes | 300-500 | Jamieson & Palade (1964) | Secretory morphology |
Rat | Atrial appendage | 250-450 | de Bold et al. (1981) | Natriuretic activity |
Human | Right atrial myocytes | 350-550 | Multiple groups | ANP storage |
Dog | Atrial specks | 300-500 | Kisch (1956) | Golgi development |
Table 2: Physiological Effects of Intravenous Atrial Extract in Rats (de Bold et al. 1981)
Parameter | Baseline (Pre-injection) | Peak Response (Post-atrial extract) | Time to Peak (min) | Ventricular Extract Effect |
---|---|---|---|---|
Urine Flow Rate | 0.05 ± 0.01 mL/min | 1.5 ± 0.3 mL/min (30-fold increase) | 10 | No significant change |
Sodium Excretion | 15 ± 3 μEq/min | 225 ± 45 μEq/min (15-fold increase) | 10 | No significant change |
Potassium Excretion | 25 ± 5 μEq/min | 150 ± 30 μEq/min (6-fold increase) | 10 | No significant change |
Mean Arterial Pressure | 120 ± 10 mmHg | 85 ± 8 mmHg (↓35 mmHg) | 5 | Transient mild reduction |
Rat ANP (1-28) exhibits remarkable structural conservation with other mammals, underscoring its fundamental role in cardiovascular homeostasis. The mature 28-amino-acid peptide in rats (SLRRSSCFGGRIDRIGAQSGLGCNSFRY) shares a 17-residue ring structure formed by a disulfide bond between Cys⁷ and Cys²³, a signature motif critical for receptor binding and biological activity [1] [7] [10]. Interspecies alignment reveals near identity between rat and mouse ANP, differing only at position 12 (Ile in rats vs. Met in humans). Human, chimpanzee, porcine, canine, ovine, and equine ANP share identical sequences, indicating strong evolutionary pressure [1] [4]. The preproANP precursor (126 amino acids in rats) also shows high conservation: rat preproANP shares 81% homology with humans, with the bioactive C-terminal segment (ANP 99-126 in humans, equivalent to rat ANP 1-28) being most preserved [4] [7].
Table 3: ANP (1-28) Sequence Conservation Across Mammalian Species
Species | ANP (1-28) Amino Acid Sequence | Identity vs. Rat ANP | Key Structural Features |
---|---|---|---|
Rat | SLRRSSCFGGRIDRIGAQSGLGCNSFRY | 100% | Disulfide bond (Cys⁷-Cys²³), Ring: CFGGRIDRIGAQSGLGCN |
Mouse | SLRRSSCFGGRIDRIGAQSGLGCNSFRY | 100% | Identical to rat |
Human | SLRRSSCFGGRMDRIGAQSGLGCNSFRY | 96.4% (1 aa difference: I12M) | Ring structure identical |
Pig | SLRRSSCFGGRMDRIGAQSGLGCNSFRY | 96.4% | Matches human sequence |
Dog | SLRRSSCFGGRMDRIGAQSGLGCNSFRY | 96.4% | Matches human sequence |
Functional conservation extends beyond sequence identity. Rat ANP (1-28) activates the same guanylyl cyclase-A (NPR-A) receptor in target tissues (kidney, vasculature, adrenal glands) as human ANP, generating cGMP as a second messenger [1] [4]. Rodent models of ANP deficiency (gene knockout mice) recapitulate human pathophysiology, including salt-sensitive hypertension and cardiac hypertrophy [4] [5]. Furthermore, rat ANP's rapid degradation by neprilysin (NEP) and clearance receptor NPR-C mirrors human pharmacokinetics, with plasma half-lives under 3 minutes in both species [4] [7]. This conservation validates rodents as translational models for ANP research, particularly in hypertension and heart failure, where ANP's vasodilatory, natriuretic, and RAAS-inhibitory actions are evolutionarily conserved mechanisms [1] [5] [7].
Comprehensive List of Chemical Compounds Mentioned:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: